molecular formula C9H6N2O3 B3317927 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one CAS No. 98216-14-9

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one

Cat. No.: B3317927
CAS No.: 98216-14-9
M. Wt: 190.16 g/mol
InChI Key: DRKHZCJPUDKPRA-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one is an organic heterocyclic compound that features a fused dioxole and quinazolinone ring system

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties.

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-g]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-10-3-5-1-7-8(14-4-13-7)2-6(5)11-9/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHZCJPUDKPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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